molecular formula C20H18BrN3O B2412585 6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1023821-21-7

6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2412585
CAS No.: 1023821-21-7
M. Wt: 396.288
InChI Key: PNMGBCBYCJUWMP-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyridazinone Formation: The final step involves the cyclization of the bromophenyl and indole intermediates with hydrazine hydrate under reflux conditions to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the indole moiety

    Reduction: Reduced derivatives of the bromophenyl group

    Substitution: Substituted derivatives of the bromophenyl group

Scientific Research Applications

6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
  • 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid

Uniqueness

6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(7-ethyl-1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-2-12-4-3-5-15-17(11-22-19(12)15)16-10-18(23-24-20(16)25)13-6-8-14(21)9-7-13/h3-9,11,16,22H,2,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMGBCBYCJUWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3CC(=NNC3=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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